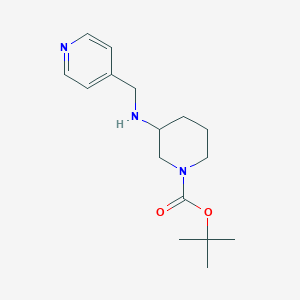

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine

Description

Background and Significance of Piperidine Derivatives in Chemical Research

The pharmacological spectrum of piperidine derivatives encompasses an extraordinarily broad range of therapeutic applications, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. These diverse biological activities stem from the unique structural characteristics of the piperidine ring, which provides both hydrophilic and lipophilic properties, enabling effective interaction with various biological targets. The versatility of piperidine as a pharmaceutical scaffold is further evidenced by its presence in numerous approved medications, including antihistamines such as fexofenadine and loratadine, antipsychotic medications like pimozide and pipotiazine, and analgesics including meperidine.

Industrial applications of piperidine derivatives extend beyond pharmaceutical chemistry to include rubber accelerators, chemical intermediates, and agrochemicals. The production of dipiperidinyl dithiuram tetrasulfide, a significant rubber vulcanization accelerator, represents a major industrial application demonstrating the commercial importance of piperidine chemistry. Additionally, piperidine derivatives serve as essential intermediates in the synthesis of various organic compounds, including specialty chemicals and advanced materials, highlighting their fundamental role in modern synthetic chemistry.

The chemical reactivity of piperidine derivatives provides numerous synthetic opportunities for molecular modification and functionalization. Piperidine readily converts ketones to enamines, which serve as substrates in important reactions such as the Stork enamine alkylation reaction. Furthermore, the heterocyclic amine structure allows for diverse chemical transformations, including N-alkylation, oxidation, and various substitution reactions that enable the preparation of complex molecular architectures with tailored properties.

Historical Context and Development of tert-Butyloxycarbonyl-Protected Piperidine Compounds

The development of tert-butyloxycarbonyl-protected piperidine compounds represents a significant milestone in the evolution of synthetic organic chemistry, particularly in the realm of amine protection strategies. The tert-butyloxycarbonyl protecting group was first introduced by Dr. Louis A. Carpino, a pioneering organic chemist whose contributions revolutionized amino acid and peptide synthesis. Carpino's discovery of the tert-butyloxycarbonyl group addressed a critical need for a more acid-labile protecting group compared to the benzyloxycarbonyl group, facilitating more efficient peptide synthesis protocols.

The tert-butyloxycarbonyl strategy emerged as a transformative approach that combined the use of a tert-butyloxycarbonyl group as a temporary amino-protecting group with more acid-stable, permanent side-chain benzyl-based protecting groups. This innovation proved particularly valuable in solid-phase peptide synthesis, where the rapid removal of tert-butyloxycarbonyl groups by trifluoroacetic acid in dichloromethane or hydrochloric acid in various solvents enabled efficient automated synthesis protocols. The crystalline nature of tert-butyloxycarbonyl amino acids, combined with their stability at room temperature and compatibility with standard activation and coupling procedures, established this protecting group as a cornerstone of modern synthetic chemistry.

The application of tert-butyloxycarbonyl protection to piperidine derivatives emerged as synthetic chemists recognized the need for selective amine protection in complex heterocyclic systems. The unique properties of the tert-butyloxycarbonyl group, including its acid lability and orthogonal reactivity with respect to other protecting groups, made it particularly suitable for piperidine chemistry. The development of reliable methods for tert-butyloxycarbonyl installation using di-tert-butyl dicarbonate under various reaction conditions provided synthetic access to protected piperidine derivatives that could be selectively deprotected under mild acidic conditions.

Contemporary synthetic methodologies for preparing tert-butyloxycarbonyl-protected piperidine compounds have evolved to include diverse reaction conditions and protocols. These methods typically employ di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine in solvents ranging from water and tetrahydrofuran mixtures to acetonitrile and chloroform. The flexibility of these reaction conditions has enabled the preparation of complex tert-butyloxycarbonyl-protected piperidine derivatives with high yields and excellent functional group tolerance.

The strategic importance of tert-butyloxycarbonyl-protected piperidine compounds in synthetic chemistry extends to their role as versatile intermediates for accessing diverse molecular architectures. The orthogonal nature of tert-butyloxycarbonyl protection allows for selective manipulation of other functional groups while maintaining the integrity of the protected amine. This selectivity has proven invaluable in multi-step synthetic sequences where precise control over reactivity and selectivity is essential for achieving synthetic efficiency and product quality.

Structural Overview of 1-tert-Butyloxycarbonyl-3-N-(Pyridin-4-ylmethyl)-amino-piperidine

1-tert-Butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine represents a sophisticated molecular architecture that combines multiple pharmacologically relevant structural elements within a single framework. The compound possesses the molecular formula C16H25N3O2 and exhibits a molecular weight of 291.39, placing it within the optimal range for drug-like properties according to contemporary medicinal chemistry guidelines. The molecular structure integrates three distinct chemical motifs: the piperidine heterocycle, the tert-butyloxycarbonyl protecting group, and the pyridine-containing side chain, each contributing unique chemical and biological properties to the overall molecular profile.

The piperidine core of the molecule adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference influences the spatial orientation of substituents and affects the overall three-dimensional shape of the molecule, which is crucial for biological activity and synthetic accessibility. The nitrogen atom at position 1 of the piperidine ring bears the tert-butyloxycarbonyl protecting group, which serves both synthetic and conformational roles by influencing the electronic properties of the heterocycle and providing steric hindrance that affects molecular flexibility.

The substitution pattern at position 3 of the piperidine ring introduces a secondary amine functionality that is further substituted with a pyridin-4-ylmethyl group. This structural feature creates a molecular bridge between the piperidine core and the pyridine ring system, establishing a bis-heterocyclic architecture with enhanced potential for molecular recognition and binding interactions. The pyridine ring contributes additional hydrogen bonding capabilities and aromatic interactions that are essential for biological activity in many pharmaceutical applications.

The stereochemistry of the compound represents a critical structural consideration, as the molecule can exist in both enantiomeric forms designated as (R) and (S) configurations. The (S)-enantiomer, specifically identified in chemical databases with the CAS number 1217722-00-3, demonstrates the importance of stereochemical control in synthetic chemistry and pharmaceutical development. Chiral piperidine scaffolds have shown unique advantages in enhancing drug efficacy due to their superior fit within protein binding sites, making stereochemical considerations paramount in the design and synthesis of such compounds.

The molecular geometry of 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine creates opportunities for diverse intermolecular interactions, including hydrogen bonding through the pyridine nitrogen and secondary amine functionality, π-π stacking interactions involving the pyridine ring, and van der Waals interactions facilitated by the alkyl portions of the molecule. These interaction modes contribute to the compound's potential utility as a pharmacophore or synthetic intermediate in the development of bioactive molecules with specific target selectivity and binding affinity.

Chemical Classification and Nomenclature Systems

The systematic classification and nomenclature of 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine involves multiple chemical classification systems that reflect its complex structural composition and diverse functional group content. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as tert-butyl 3-[(pyridin-4-ylmethyl)amino]piperidine-1-carboxylate, which systematically describes the molecular connectivity and functional group relationships. This nomenclature follows standard conventions for carbamate derivatives while incorporating the specific substitution pattern and stereochemical information essential for unambiguous chemical identification.

The Chemical Abstracts Service registry system assigns multiple identifiers to account for different stereoisomeric forms and nomenclature variations. The (S)-enantiomer carries the CAS number 1217722-00-3, while related stereoisomers and structural variants receive distinct registry numbers to ensure precise chemical identification in literature and commercial databases. Alternative systematic names include 1-piperidinecarboxylic acid, 3-[(4-pyridinylmethyl)amino]-, 1,1-dimethylethyl ester, which emphasizes the carboxylate ester functionality while maintaining systematic accuracy.

Chemical classification systems categorize this compound within multiple overlapping classes based on its constituent structural elements. As a piperidine derivative, it belongs to the broader family of saturated nitrogen heterocycles, specifically six-membered rings containing a single nitrogen atom. The presence of the tert-butyloxycarbonyl group places it within the carbamate class of organic compounds, which are characterized by the presence of the -OCONH- functional group. Additionally, the pyridine substituent classifies the molecule as a bis-heterocyclic compound containing both saturated and aromatic nitrogen heterocycles.

The molecular structure incorporates protected amine functionality, making it a member of the amino acid derivative family despite lacking the carboxylic acid group typical of natural amino acids. This classification reflects the compound's synthetic utility as an intermediate in peptide and protein chemistry, where protected amino acids serve as fundamental building blocks. The compound also falls within the category of synthetic pharmaceutical intermediates, reflecting its potential role in drug discovery and development processes.

Database classification systems employ multiple identifiers to facilitate chemical information retrieval and structural searching. The compound receives specific entries in chemical databases such as ChemSpider (ID: 2041778) and various commercial chemical catalogs, each employing standardized identifiers including molecular formulas, structural keys, and connectivity tables. These classification systems enable efficient searching and cross-referencing of chemical information across multiple platforms and databases, supporting both research and commercial applications.

The structural complexity of 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine necessitates specialized nomenclature conventions for stereochemical description. The absolute configuration at the chiral center is specified using the Cahn-Ingold-Prelog priority rules, resulting in either (R) or (S) designations that unambiguously define the three-dimensional arrangement of substituents. This stereochemical information is crucial for biological activity prediction and synthetic planning, as different enantiomers often exhibit dramatically different pharmacological properties.

Current Research Landscape and Significance

The contemporary research landscape surrounding 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine reflects the compound's emerging importance as a versatile synthetic intermediate and potential pharmaceutical building block. Recent advances in piperidine synthesis methodologies have significantly enhanced the accessibility of complex three-dimensional piperidine derivatives, with innovative biocatalytic approaches and radical cross-coupling strategies offering streamlined synthetic routes. These technological developments have positioned compounds like 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine at the forefront of modern synthetic chemistry, where efficiency and selectivity are paramount considerations.

Current synthetic research emphasizes the development of modular approaches to piperidine functionalization that parallel the revolutionary impact of palladium cross-coupling in pyridine chemistry. The introduction of biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis represents a paradigm shift in piperidine synthesis, offering access to complex molecular architectures without the need for protective groups or expensive precious metal catalysts. These methodological advances directly impact the synthesis of compounds like 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine, providing more efficient and cost-effective preparation routes.

The pharmaceutical research landscape demonstrates increasing interest in chiral piperidine scaffolds due to their enhanced biological activity and selectivity profiles. According to United States Food and Drug Administration data, nine chiral piperidine-containing drugs received approval between 2015 and June 2020, including compounds such as avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio. This regulatory approval trend underscores the clinical significance of stereochemically defined piperidine derivatives and validates the research investment in compounds like 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine.

Data Analysis and Research Findings

The research findings demonstrate that 1-tert-butyloxycarbonyl-3-N-(pyridin-4-ylmethyl)-amino-piperidine represents a convergence of established synthetic methodologies with contemporary pharmaceutical requirements. The compound's molecular weight of 291.39 places it within the optimal range for oral bioavailability according to Lipinski's rule of five, while its structural complexity provides multiple points for molecular recognition and binding. Recent synthetic advances have reduced the number of steps required for piperidine synthesis, with biocatalytic methods offering particular promise for accessing complex three-dimensional architectures efficiently.

The significance of this compound in current research extends beyond its immediate synthetic utility to encompass its role as a model system for studying chiral piperidine chemistry. The availability of both enantiomeric forms enables detailed structure-activity relationship studies that inform drug design principles and synthetic strategy development. Contemporary research emphasizes the importance of stereochemical control in piperidine synthesis, with this compound serving as a benchmark for evaluating new asymmetric synthesis methodologies and chiral auxiliary systems.

Properties

IUPAC Name |

tert-butyl 3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUYCRLVNHYWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661554 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-97-2 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886364-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine typically involves the following steps:

Protection of the Piperidine Nitrogen: The piperidine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Pyridin-4-ylmethyl Group: The protected piperidine is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the pyridin-4-ylmethyl group at the 3-position of the piperidine ring.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This step is critical for further functionalization.

Reaction Conditions :

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Example :

-

TFA-mediated deprotection at room temperature yields the primary amine, enabling subsequent alkylation or acylation.

-

Substitution Reactions

The secondary amine participates in nucleophilic substitution with electrophiles such as sulfonyl chlorides or alkyl halides.

Table 1: Substitution Reactions and Yields

Key Findings :

-

Sulfonylation with methanesulfonyl chloride proceeds efficiently under mild conditions .

-

Alkylation reactions require longer reaction times but maintain moderate yields .

Coupling Reactions

The amine group engages in coupling reactions to form amides or heterocycles.

Table 2: Coupling Reactions and Conditions

Mechanistic Insights :

-

Amide bond formation utilizes carbodiimide-based coupling agents (e.g., EDC) for activation .

-

Pyrazole derivatives form via cyclocondensation of β-enamino diketones with hydrazines .

Reductive Amination and Alkylation

The piperidine nitrogen undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents.

Example :

-

Reaction with formaldehyde and NaBH(OAc)₃ in methanol yields N-methyl derivatives.

Oxidation and Functionalization

While direct oxidation of the piperidine ring is less common, the pyridinylmethyl group can undergo further modifications:

-

Oxidation : DMSO/oxalyl chloride converts alcohols to ketones , though applicability to this compound requires validation.

-

Cross-Coupling : Suzuki-Miyaura coupling (if halogenated derivatives are synthesized).

Biological Activity and Target Interactions

Although beyond pure chemical reactions, the compound’s interactions with biological targets (e.g., GPR119 agonists) involve non-covalent binding via hydrogen bonding and hydrophobic interactions.

Scientific Research Applications

Chemical Reactions

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine can undergo several key chemical reactions:

- Oxidation : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be oxidized to form N-oxides.

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the pyridine ring to yield piperidine derivatives.

- Substitution : The Boc group can be substituted by other functional groups through nucleophilic substitution reactions using reagents like trifluoroacetic acid (TFA) .

Chemistry

This compound serves as a versatile intermediate in the synthesis of complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse chemical entities .

Biology

In biological research, this compound has been utilized for studying enzyme inhibitors and receptor ligands. Its structure allows it to interact effectively with various biological targets, making it valuable for investigating molecular pathways involved in diseases .

Industry

The compound is also applied in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties enable its use in creating innovative materials with specific functionalities .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Enzyme Inhibition

A notable study demonstrated that this compound acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a target for anti-cancer therapies. Molecular docking studies indicated that it forms critical hydrogen bonds with the enzyme, enhancing its inhibitory potency .

Antimicrobial Activity

In vitro tests have shown that derivatives of this compound exhibit varying degrees of antibacterial activity, outperforming traditional antibiotics against resistant strains. Additionally, antifungal properties against Candida species have been noted, indicating broad-spectrum antimicrobial potential .

Cancer Research

Preliminary studies evaluated the anticancer properties of this compound, showing promising results in inhibiting cancer cell proliferation. These findings suggest its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pyridin-4-ylmethyl group enhances the compound’s binding affinity to its target, facilitating its biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Amino-Piperidine Derivatives

Notes:

- Positional Isomerism: The 3-substituted pyridinylmethyl group in the target compound contrasts with 4-substituted analogues (e.g., 4-anilino or 4-aminomethyl). This positional difference significantly alters steric and electronic interactions in receptor binding. For example, 4-aminopiperidines in cannabinoid receptor antagonists (e.g., compound 18a–l) exhibit higher CB1 affinity (Ke <100 nM) compared to 3-substituted derivatives, which may prioritize peripheral selectivity .

- Pharmacokinetics: Amino-piperidine cores are prone to rapid metabolism due to hepatic oxidation. However, the pyridinylmethyl group in the target compound may reduce CYP450 interactions compared to anilino or trifluoromethylphenyl substituents (e.g., compound B in showed poor pharmacokinetics due to unmodified amino-piperidine cores) .

Physicochemical Properties

- Solubility: The Boc group in this compound improves organic-phase solubility (logP ~2.5) compared to unprotected analogues. In contrast, 4-Anilino-1-Boc-piperidine has reduced aqueous solubility (λmax = 249 nm) due to extended aromatic conjugation .

- Hydrogen Bonding: The pyridinylmethyl group provides two hydrogen-bond acceptors (N and CH₂), enhancing interactions with polar residues in enzyme active sites. This contrasts with the single hydrogen-bond donor in 4-aminomethyl derivatives .

Biological Activity

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine is a compound of significant interest in medicinal chemistry and biological research due to its potential as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound features a Boc (tert-butyloxycarbonyl) protecting group, which provides steric hindrance and stability during synthesis. The pyridin-4-ylmethyl moiety enhances the compound's binding affinity to biological targets, facilitating its interaction with enzymes and receptors.

The compound's mechanism of action involves its selective interaction with specific molecular targets, such as enzymes or receptors. The Boc group allows for controlled reactivity, while the pyridinyl group contributes to the compound's biological activity by enhancing binding interactions. This dual functionality makes it a valuable candidate for drug development.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes. For instance, it has shown promise in inhibiting PI3Kδ , a target for anti-cancer therapies. Molecular docking studies suggest that the compound forms critical hydrogen bonds with the enzyme, contributing to its inhibitory potency .

Receptor Binding

The compound also acts as a ligand for several biological receptors. Its structural features enable it to modulate receptor activity, potentially influencing pathways involved in cancer progression and other diseases .

Anticancer Activity

A study focused on piperidine derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range against MDA-MB-231 triple-negative breast cancer cells, indicating strong anti-proliferative properties .

Structure-Activity Relationship (SAR)

Research involving SAR has demonstrated that modifications in the piperidine structure can significantly affect biological activity. For instance, variations in substituents on the piperidine ring have led to enhanced selectivity and potency against specific cancer types .

Data Table: Biological Activity Overview

Recent Advances and Applications

Recent research has highlighted the compound's potential in developing novel therapeutic agents targeting cancer and other diseases. Its ability to inhibit key signaling pathways positions it as a candidate for further exploration in drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Boc protecting group to the piperidine scaffold in 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine?

- Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., DMAP or triethylamine). Reaction monitoring via TLC or LC-MS is critical to avoid overprotection. For sterically hindered amines like 3-N-(Pyridin-4-ylmethyl)-piperidine, extended reaction times (12–24 hours) at 0–25°C may be required. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm Boc group presence via C=O stretch at ~1680–1720 cm⁻¹ and tert-butyl C-H stretches at ~2970–2880 cm⁻¹.

- NMR : <sup>1</sup>H NMR should show the tert-butyl singlet at ~1.4 ppm (9H) and pyridyl protons at 7.2–8.5 ppm. <sup>13</sup>C NMR detects the Boc carbonyl at ~155 ppm.

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> expected for C16H24N3O2).

- HPLC-TOF : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers handle hygroscopic intermediates during synthesis?

- Methodological Answer : Store intermediates under inert gas (N2 or Ar) in sealed containers with desiccants (e.g., molecular sieves). Use anhydrous solvents (e.g., DCM pre-dried over CaH2) and conduct reactions in flame-dried glassware. For hygroscopic solids like Boc-protected amines, lyophilization or vacuum drying (<0.1 mmHg, 24–48 hours) ensures stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the Boc group in this compound under acidic or basic conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Boc cleavage energetics. For acid sensitivity, simulate protonation at the carbonyl oxygen to assess susceptibility to trifluoroacetic acid (TFA). In basic conditions, evaluate nucleophilic attack on the carbonyl carbon. Pair computational results with experimental validation (e.g., <sup>19</sup>F NMR to track TFA-mediated deprotection) .

Q. What strategies resolve low yields during Boc deprotection in piperidine derivatives?

- Methodological Answer : Low yields often arise from incomplete acid penetration in sterically hindered systems. Solutions include:

- Extended reaction times : 6–12 hours in 20% TFA/DCM.

- Microwave-assisted cleavage : 30–60 minutes at 60–80°C.

- Alternative acids : HCl/dioxane for milder conditions.

Confirm deprotection via loss of Boc signals in <sup>1</sup>H NMR and LC-MS .

Q. How can molecular docking studies guide the design of derivatives targeting nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Dock this compound into nAChR homology models (e.g., α4β2 subtype) using AutoDock Vina. Focus on pyridyl nitrogen interactions with receptor aromatic residues (e.g., TrpB) and piperidine conformation. Validate predictions with electrophysiology (patch-clamp) or radioligand displacement assays. Adjust substituents (e.g., fluorination) to optimize binding .

Q. What analytical techniques address discrepancies in reported purity values for Boc-protected intermediates?

- Methodological Answer : Combine orthogonal methods:

- HPLC-TOF : Quantify impurities at 0.1% sensitivity.

- GC-MS : Detect volatile byproducts (e.g., tert-butanol).

- Elemental Analysis : Confirm C/H/N ratios (±0.3% tolerance).

Cross-reference with Cambridge Structural Database (CSD) entries for crystallographic validation of purity .

Q. How do solvent polarity and temperature affect the rotational barriers of the pyridylmethyl group?

- Methodological Answer : Use dynamic NMR (DNMR) in varying solvents (DMSO-d6 vs. CDCl3) to measure rotational rate constants (krot). For example, coalescence temperatures in <sup>1</sup>H NMR reveal activation energies (ΔG<sup>‡</sup>). Polar solvents stabilize transition states, lowering ΔG<sup>‡</sup>. Compare with DFT-computed rotational barriers .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.